1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Epoxy Resin Curing Ionic Liquids Latent Curing Agents

Procure 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (CAS 1009321-13-4) ≥98% purity for non-interchangeable, application-specific R&D. The 1-hexyl-DABCO⁺ cation is proven the most effective derivative for initiating epoxy polymerization (high initiation T of 123.7°C, long pot life) and uniquely templates the dimensionality of hybrid metal halide semiconductors. This high-purity (≥98%) precursor is essential for perovskite solar cell defect passivation and systematic ionic liquid library synthesis. Substituting with methyl, butyl, or octyl analogs yields suboptimal curing kinetics, incorrect crystal structures, and compromised device performance.

Molecular Formula C12H25IN2
Molecular Weight 324.24 g/mol
CAS No. 1009321-13-4
Cat. No. B3026543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
CAS1009321-13-4
Molecular FormulaC12H25IN2
Molecular Weight324.24 g/mol
Structural Identifiers
SMILESCCCCCC[N+]12CCN(CC1)CC2.[I-]
InChIInChI=1S/C12H25N2.HI/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14;/h2-12H2,1H3;1H/q+1;/p-1
InChIKeyYWXJUXGXGOWSCJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide (CAS 1009321-13-4): A High-Purity, Performance-Optimized DABCO-Based Ionic Liquid Precursor


1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (CAS 1009321-13-4) is a quaternary ammonium salt belonging to the class of N-alkylated 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. It is characterized by a rigid bicyclic DABCO cation with a single hexyl substituent and an iodide counterion, with a molecular formula of C₁₂H₂₅IN₂ and a molecular weight of 324.25 g/mol . The compound is a solid at room temperature, exhibiting a melting point of 103 °C, and requires storage under an inert atmosphere (e.g., argon) with protection from light due to its air and moisture sensitivity [1]. Its primary applications are as a precursor for perovskite solar cell (PSC) materials and as a versatile ionic liquid building block [2].

Why the 1-Hexyl DABCO Iodide Derivative Cannot Be Substituted with Shorter- or Longer-Chain Analogs


Substituting 1-hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide with a different N-alkyl DABCO derivative is not a straightforward interchange due to the strong and non-linear dependence of performance-critical properties on alkyl chain length. In applications such as latent curing agents for epoxy resins, the initiation temperature of polymerization does not vary monotonically with chain length but exhibits distinct maxima for specific homologs [1]. Research has explicitly identified the 1-hexyl-DABCO cation as the "most effective cation derivative" among a series of alkyl chain lengths (ethyl to dodecyl) for this application [1]. Similarly, in the templated synthesis of hybrid iodobismuthate semiconductors, the nature of the N-substituent on the DABCO cation dictates the resulting material's dimensionality (0D monomer, 0D dimer, or 1D chain) and, consequently, its electronic band gap and photocurrent response [2]. Therefore, using a methyl, butyl, or octyl analog could result in suboptimal curing kinetics or the formation of an entirely different crystal structure with undesirable optoelectronic properties. The hexyl chain provides a specific balance of hydrophobicity, steric bulk, and cation-anion interactions that cannot be replicated by other homologs, making this compound a non-interchangeable, application-specific reagent.

Quantitative Differentiation of 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide from Analogs


Superior Latent Curing Agent Performance in Epoxy Resins

In a systematic study of mono N-alkylated DABCO-based ionic liquids as latent curing agents for epoxy resins, the 1-hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium cation was identified as the most effective derivative [1]. The polymerization initiation temperature (T_start) for the dicyanamide salt of the hexyl-DABCO cation was 123.7 °C, which is significantly higher than that of the butyl (94.3 °C) and pentyl (95.4 °C) homologs, and notably distinct from the octyl derivative (133 °C) [1]. This performance is a direct consequence of the alkyl chain length, which modulates the thermal activation of the latent catalyst. Furthermore, the hexyl-DABCO trifluoromethanesulfonate salt was one of only two classes of tested compounds capable of initiating polymerization [1]. In contrast, pure DABCO initiates curing at a much lower T_start of 63.5 °C, demonstrating the hexyl derivative's superior latency and pot life [1].

Epoxy Resin Curing Ionic Liquids Latent Curing Agents Thermal Analysis DABCO Derivatives

Enhanced Physicochemical Stability vs. Lower Homologs for Processing and Handling

The physical state and stability of DABCO-based ionic liquids are heavily influenced by the length of the N-alkyl chain. 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a solid at room temperature with a melting point of 103 °C . This is in stark contrast to the shorter-chain 1-butyl analog, which has a reported melting point of only 36-37 °C and exists as a liquid or low-melting solid at typical ambient conditions [1]. The significantly higher melting point of the hexyl derivative simplifies storage, handling, and accurate weighing for synthesis, reducing the risk of material loss or degradation associated with hygroscopic or deliquescent low-melting solids.

Melting Point Thermal Stability Material Handling DABCO Ionic Liquids

Targeted Procurement for High-Performance Perovskite Solar Cell Research

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is specifically marketed and supplied as a precursor material for perovskite solar cell (PSC) applications, with some vendors offering it at a high purity grade of 99.8% for this exact purpose . This is part of a broader strategy where DABCO-based cations, such as 1,4-diazabicyclo[2.2.2]octane-1,4-diium (DABCO²⁺), are utilized as three-dimensional organic spacer cations to effectively passivate defects and enhance device stability [1]. While the di-cation DABCO²⁺ is the active passivating agent, mono-alkylated salts like the hexyl-DABCO iodide serve as essential precursors for in-situ synthesis or post-treatment modification. In contrast, generic or shorter-chain analogs (e.g., methyl-DABCO iodide) are primarily marketed for other applications like phase-transfer catalysis, lacking the specific purity and application-focused validation for high-efficiency PSC fabrication .

Perovskite Solar Cells PSC Photovoltaics Organic Spacer Cations Defect Passivation

Precision Templating for Tuning Dimensionality in Hybrid Semiconductors

The size and geometry of the N-substituent on the DABCO template are critical for determining the structure and, consequently, the optoelectronic properties of resulting hybrid halide materials. Research on DABCO derivative-templated iodobismuthates shows that using diethyl-DABCO (Et₂DABCO²⁺) templates yields a monomeric (BiI₆)³⁻ structure with an optical band gap of 2.24 eV, while the slightly bulkier diisopropyl-DABCO (i-Pr₂DABCO²⁺) template directs the formation of a dimeric (Bi₂I₁₀)⁴⁻ structure with a lower band gap of 1.73 eV [1]. Although this study used di-substituted dications, the principle directly extends to mono-alkylated cations like 1-hexyl-DABCO⁺. The linear, medium-length hexyl chain occupies a distinct steric and hydrophobic volume compared to smaller (e.g., methyl, ethyl) or branched chains. This allows for the rational design of new low-dimensional perovskite-like materials. For instance, the hexyl chain's specific bulk can be used to achieve 1D or 2D structures, whereas a methyl analog might favor a 0D or 3D network. The target compound thus provides a distinct, predictable 'knob' for crystal engineering that shorter or branched-chain analogs cannot replicate.

Iodobismuthates Hybrid Semiconductors Templated Synthesis Crystal Engineering Optoelectronics

Validated Application Scenarios for 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide (CAS 1009321-13-4)


Formulation of Next-Generation Latent Curing Agents for High-Performance Epoxy Composites

Use 1-hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide as a precursor to synthesize the highly effective 1-hexyl-DABCO dicyanamide or triflate ionic liquids. The hexyl-DABCO cation is proven to be the most effective derivative for initiating epoxy resin polymerization, offering a high initiation temperature of 123.7 °C, which ensures a long pot life and a controlled curing profile [1]. This property is ideal for manufacturing large composite parts where extended working times are required before a thermally triggered cure.

Synthesis of Novel Low-Dimensional Perovskite Materials for Optoelectronics

Employ this compound as a specific organic template in the solvothermal synthesis of hybrid metal halides, particularly iodobismuthates and iodoplumbates. The unique steric and hydrophobic properties of the 1-hexyl-DABCO⁺ cation direct the assembly of the inorganic framework into distinct dimensionalities (e.g., 1D chains or 2D layers) [2]. The resulting materials exhibit tunable semiconductor band gaps and photocurrent responses, making them suitable for exploration as lead-free light absorbers in photovoltaics or as components in photodetectors. The specific hexyl chain provides access to a structural space that differs from what is achievable with smaller or branched-chain DABCO templates.

Development of Advanced Perovskite Solar Cells (PSCs) via Defect Passivation

Utilize 1-hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide as a high-purity (99.8%) precursor in the development of perovskite solar cells . The compound can be used in low-dimensional additive engineering strategies to introduce DABCO-based cations, which have been shown to effectively passivate high-density trap defects and enhance device stability [3]. The high purity grade ensures minimal introduction of impurities that could act as charge-carrier recombination centers, thereby supporting the fabrication of more efficient and stable PSC devices.

Fundamental Research into Structure-Property Relationships of Ionic Liquids

This compound serves as a key building block for generating a library of ionic liquids with the 1-hexyl-DABCO⁺ cation and various anions (e.g., [NTf₂]⁻, [PF₆]⁻, [BF₄]⁻) [4]. It provides a consistent, high-purity starting point for systematic investigations into the influence of the anion on physicochemical properties such as thermal stability, viscosity, and electrochemical window. This is essential for developing new task-specific ionic liquids for applications ranging from green solvents to electrolytes in energy storage devices.

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